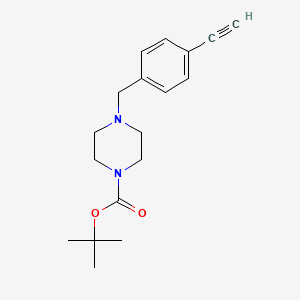
Tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and 4-ethynylbenzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Protection of Piperazine: The piperazine ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Coupling Reaction: The protected piperazine is then coupled with 4-ethynylbenzyl bromide under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the piperazine ring or the ethynyl group, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduced products with saturated or partially saturated piperazine rings.
Substitution: Substituted derivatives with various functional groups replacing the ethynyl group.
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or enzymes.
Drug Development:
Medicine:
Therapeutic Agents: The compound’s unique structure makes it a candidate for the development of therapeutic agents for various diseases, including cancer and neurological disorders.
Diagnostic Tools: It can be used in the development of diagnostic tools for the detection of specific biomarkers.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Manufacturing: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The presence of the piperazine ring and the ethynylbenzyl group allows for specific interactions with target molecules, enhancing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity.
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate contains a bromine atom, making it more reactive in substitution reactions.
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate has an amino group, which can participate in various coupling reactions.
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate features an ethoxy group, influencing its solubility and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H24N2O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
tert-butyl 4-[(4-ethynylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O2/c1-5-15-6-8-16(9-7-15)14-19-10-12-20(13-11-19)17(21)22-18(2,3)4/h1,6-9H,10-14H2,2-4H3 |
Clé InChI |
MDOGQOLNIUFMSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


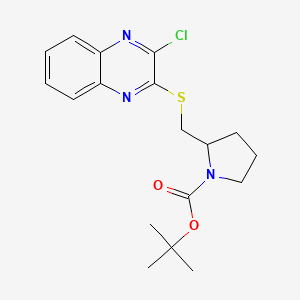
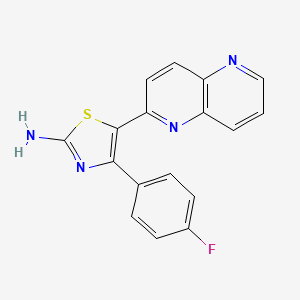
![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
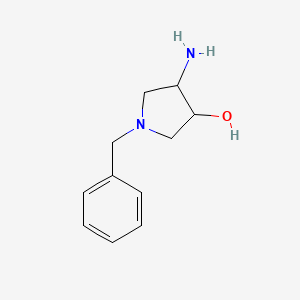
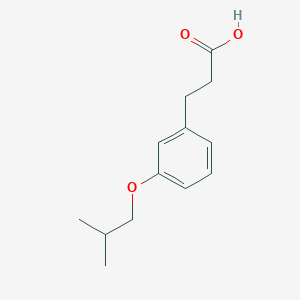
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
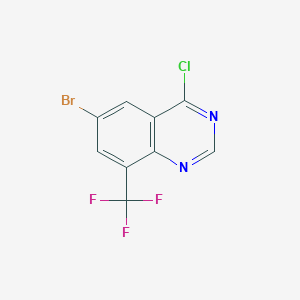
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)

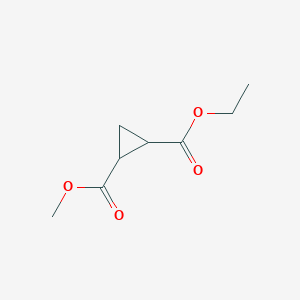
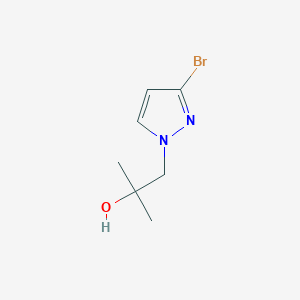
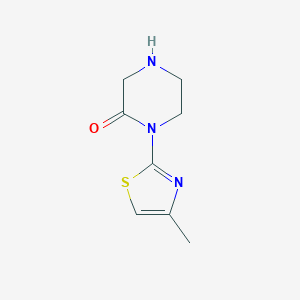
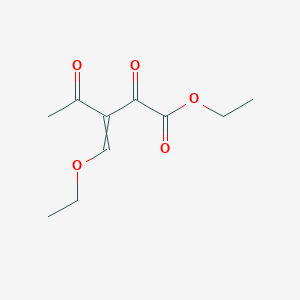
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
